
2-(Bromomethylidene)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethylidene)pent-4-enoic acid is an organic compound with the molecular formula C6H7BrO2 It is a derivative of pentenoic acid, characterized by the presence of a bromomethylidene group attached to the fourth carbon of the pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethylidene)pent-4-enoic acid typically involves the bromination of pent-4-enoic acid. One common method includes the use of bromine in the presence of a solvent such as methanol. The reaction is carried out at low temperatures to control the exothermic nature of the bromination process. The general reaction scheme is as follows:
Bromination of Pent-4-enoic Acid:
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethylidene)pent-4-enoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethylidene group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethylidene group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
2-(Bromomethylidene)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethylidene)pent-4-enoic acid involves its interaction with various molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including fatty acid oxidation and gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
Pent-4-enoic acid: The parent compound without the bromomethylidene group.
2-Pentenoic acid: A positional isomer with the double bond at the second carbon.
3-Pentenoic acid: Another positional isomer with the double bond at the third carbon
Uniqueness
2-(Bromomethylidene)pent-4-enoic acid is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in various fields.
Properties
CAS No. |
502148-84-7 |
|---|---|
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-(bromomethylidene)pent-4-enoic acid |
InChI |
InChI=1S/C6H7BrO2/c1-2-3-5(4-7)6(8)9/h2,4H,1,3H2,(H,8,9) |
InChI Key |
AGFQCAFZYWMVIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


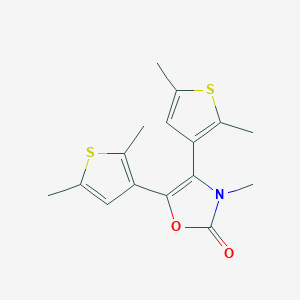
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
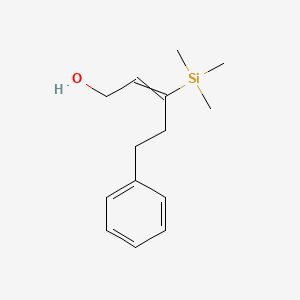
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
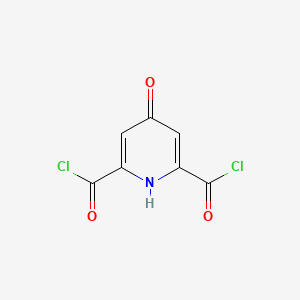
![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
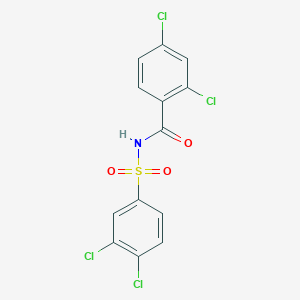
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
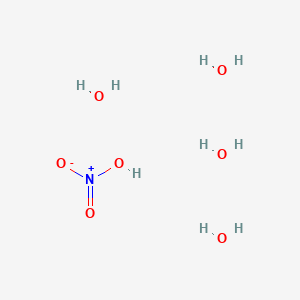
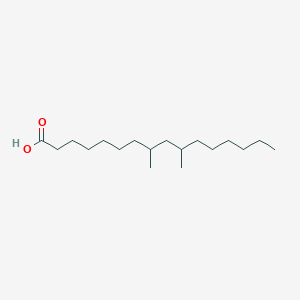
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
